L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-
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Overview
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is a synthetic peptide composed of multiple lysine and histidine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature and solvent choice, to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino groups in lysine residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the delivery of biologically active peptides, facilitating targeted drug delivery.
Medicine: Investigated for its potential in delivering therapeutic peptides for cancer treatment.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects. The pathways involved may include signal transduction, gene expression regulation, and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine-based peptide with different functional properties.
Glycyl-L-histidyl-L-lysine: A tripeptide with distinct biological activities, such as immunomodulation.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is unique due to its specific sequence of lysine and histidine residues, which confer unique enzymatic cleavage properties and potential for delivering multiple biologically active peptides .
Properties
CAS No. |
835632-65-0 |
---|---|
Molecular Formula |
C42H81N15O8 |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)54-33(17-5-11-23-47)40(62)57-35(25-28-26-50-27-51-28)41(63)55-31(15-3-9-21-45)38(60)53-32(16-4-10-22-46)39(61)56-34(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,60)(H,54,59)(H,55,63)(H,56,61)(H,57,62)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
CPXSCYMZUFWQJS-POFDKVPJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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